molecular formula C16H11B B1279923 1-Bromo-4-phenylnaphthalene CAS No. 59951-65-4

1-Bromo-4-phenylnaphthalene

Cat. No.: B1279923
CAS No.: 59951-65-4
M. Wt: 283.16 g/mol
InChI Key: ZARGVWJSXZDKRE-UHFFFAOYSA-N
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Description

1-Bromo-4-phenylnaphthalene is an organic compound with the chemical formula C16H11Br. It is a pale yellow solid that is soluble in organic solvents such as ethanol and chloroform. This compound is used as a building block in the synthesis of various organic compounds and has applications in multiple fields, including chemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenylnaphthalene can be synthesized through several methods. One common method involves the reaction of 1-bromo-4-iodo-naphthalene with phenylboronic acid in the presence of a palladium catalyst. Another method includes the use of n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of triisopropylborate .

Industrial Production Methods: Industrial production of this compound often involves the Friedel-Crafts reaction, where benzene is used as a solvent and reactant, and aluminum trichloride acts as a catalyst. This method is efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-phenylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is used in Suzuki coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Suzuki Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

Scientific Research Applications

1-Bromo-4-phenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-phenylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

  • 1-Bromo-4-phenylphthalene
  • 1-(4-phenylnaphthalene)-boronic acid
  • 4-phenylnaphthalen-1-ylboronic acid

Uniqueness: 1-Bromo-4-phenylnaphthalene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a building block for various organic compounds makes it highly valuable in synthetic chemistry .

Properties

IUPAC Name

1-bromo-4-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARGVWJSXZDKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483616
Record name 1-Bromo-4-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59951-65-4
Record name 1-Bromo-4-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon gas atmosphere, 128.0 g (1.049 mol) of phenylboronic acid, 300.0 g (1.163 mol) of 1.4-dibromonaphthalene, 24.2 g (21.0 mmol) of tetrakis(triphenylphosphine)palladium(0), 4.3 L of dimethoxyethane and 1.60 L of 2M sodium carbonate solution were mixed, and stirred for 24 hours at 78 degrees C. The reaction mixture was further added with toluene and water, and then aqueous phase thereof was eliminated. After organic phase thereof was cleansed by water and dried with magnesium sulfate, toluene was distilled away under reduced pressure. By refining residue thereof by silica-gel column chromatography and by recrystallizing the residue by hexane, 122 g of 1-bromo-4-phenyl naphthalene was obtained with an yield of 41%.
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128 g
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300 g
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1.6 L
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24.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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